molecular formula C17H21FN2O4 B6719010 Methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate

Methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate

Cat. No.: B6719010
M. Wt: 336.36 g/mol
InChI Key: ODBFNQBOUGIFME-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate is a complex organic compound that features a benzoate ester functional group, a fluorine atom, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzoate ester: This can be achieved through the esterification of 3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the piperazine ring: The piperazine ring can be introduced via a nucleophilic substitution reaction where a suitable piperazine derivative reacts with the ester.

    Addition of the isobutyl group: The isobutyl group can be added through a Friedel-Crafts alkylation reaction using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

Methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: An ortho-halogen-substituted methyl benzoate ester.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate with a benzene ring.

Uniqueness

Methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring and the fluorine atom distinguishes it from other similar compounds, potentially offering enhanced biological activity and stability.

Properties

IUPAC Name

methyl 3-fluoro-4-[2-(2-methylpropyl)-3-oxopiperazine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-10(2)8-14-15(21)19-6-7-20(14)16(22)12-5-4-11(9-13(12)18)17(23)24-3/h4-5,9-10,14H,6-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBFNQBOUGIFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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